1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl-
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Overview
Description
1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolopyrimidine core through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group using reagents like ammonia or amines under specific conditions.
Glycosylation: Attachment of the ribofuranosyl moiety through glycosylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolopyrimidines.
Scientific Research Applications
1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Influence on biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione: Lacks the amino and ribofuranosyl groups.
6-Amino-1-beta-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine: Similar structure but different functional groups.
Uniqueness
1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
127820-75-1 |
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Molecular Formula |
C10H13N5O6 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,5-dihydropyrazolo[3,4-d]pyrimidine-3,4-dione |
InChI |
InChI=1S/C10H13N5O6/c11-10-12-6-3(7(19)13-10)8(20)14-15(6)9-5(18)4(17)2(1-16)21-9/h2,4-5,9,16-18H,1H2,(H,14,20)(H3,11,12,13,19)/t2-,4-,5-,9-/m1/s1 |
InChI Key |
WOPZTNNFXWZNJH-UBBGWMJQSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)C(=O)N2)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=O)N2)O)O)O |
Origin of Product |
United States |
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